N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Overview
Description
N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often involve refluxing in ethanol or other suitable solvents in the presence of a base such as triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and dichloromethane, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt processes related to DNA replication, which permits it to inhibit the replication of both bacterial and cancer cells . This disruption is primarily due to the bioisostere nature of the 1,3,4-thiadiazole ring, which mimics the structure of pyrimidine, a key component of nucleic acids .
Comparison with Similar Compounds
N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
These compounds share the 1,3,4-thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-3-4-7-10-14-15-12(18-10)13-11(16)9-6-5-8-17-9/h9H,2-8H2,1H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSMODTRYBSAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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